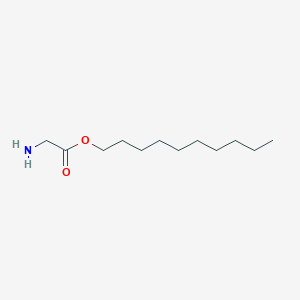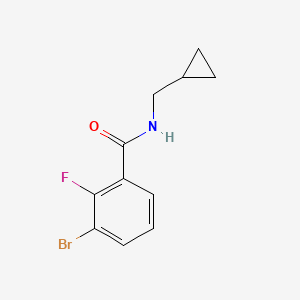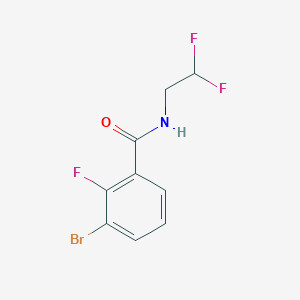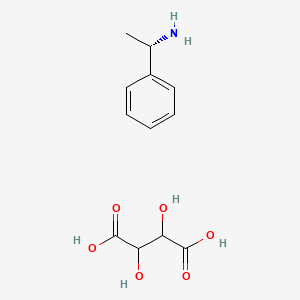
2,3-dihydroxybutanedioic acid;(1S)-1-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydroxybutanedioic acid: is a tetraric acid that is butanedioic acid substituted by hydroxy groups at positions 2 and 3 . (1S)-1-phenylethanamine is an organic compound that is a derivative of phenylethylamine, often used in the synthesis of various pharmaceuticals and chemicals.
准备方法
Synthetic Routes and Reaction Conditions:
2,3-dihydroxybutanedioic acid: can be synthesized through the oxidation of maleic acid or fumaric acid using potassium permanganate.
(1S)-1-phenylethanamine: can be synthesized through the reduction of acetophenone using a reducing agent such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods:
2,3-dihydroxybutanedioic acid: is industrially produced by the fermentation of glucose using specific strains of fungi such as Aspergillus niger.
(1S)-1-phenylethanamine: is produced industrially through the catalytic hydrogenation of phenylacetonitrile.
化学反应分析
Types of Reactions:
Oxidation: 2,3-dihydroxybutanedioic acid can undergo oxidation to form oxalic acid.
Reduction: (1S)-1-phenylethanamine can be reduced to form 1-phenylethanol.
Substitution: Both compounds can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.
Reduction of (1S)-1-phenylethanamine: 1-phenylethanol.
Substitution reactions: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
2,3-dihydroxybutanedioic acid: is used as a chiral resolving agent in the separation of racemic mixtures.
(1S)-1-phenylethanamine: is used as a building block in the synthesis of various pharmaceuticals.
Biology:
2,3-dihydroxybutanedioic acid: is used in the study of metabolic pathways in plants.
(1S)-1-phenylethanamine: is used in the study of neurotransmitter functions.
Medicine:
2,3-dihydroxybutanedioic acid: is used in the formulation of effervescent tablets.
(1S)-1-phenylethanamine: is used in the synthesis of drugs for the treatment of depression and attention deficit hyperactivity disorder.
Industry:
2,3-dihydroxybutanedioic acid: is used in the food industry as an acidulant and antioxidant.
(1S)-1-phenylethanamine: is used in the production of polymers and resins.
作用机制
2,3-dihydroxybutanedioic acid:
- Acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions .
- Functions as an antioxidant by scavenging free radicals .
(1S)-1-phenylethanamine:
相似化合物的比较
Succinic acid: Similar to 2,3-dihydroxybutanedioic acid but lacks the hydroxy groups.
Phenylethylamine: Similar to (1S)-1-phenylethanamine but lacks the ethylamine group.
Uniqueness:
2,3-dihydroxybutanedioic acid: is unique due to its chiral nature and its ability to form stable complexes with metal ions.
(1S)-1-phenylethanamine: is unique due to its role as a precursor in the synthesis of various pharmaceuticals.
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;(1S)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C4H6O6/c1-7(9)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7H,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFXXIZXEJNRQQ-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B8234482.png)
![benzyl N-[[(6aR,9S,10aR)-4,6a,7,9,10a-pentamethyl-8,10-dihydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl]carbamate](/img/structure/B8234485.png)
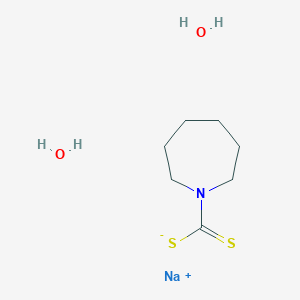
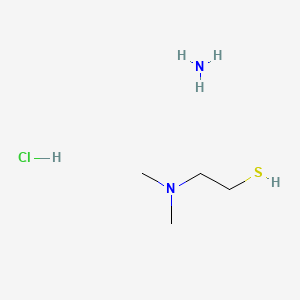
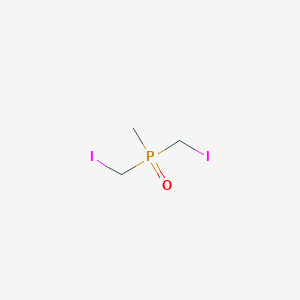
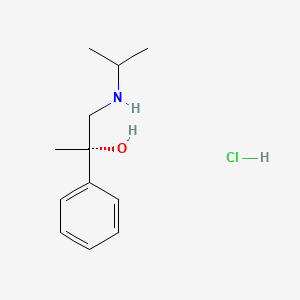
![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate](/img/structure/B8234519.png)
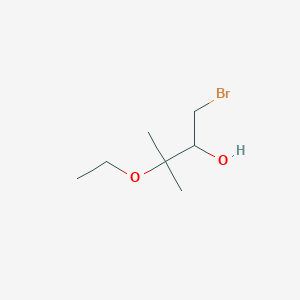
![2-[3-[3-(3,5-Diphenyltetrazol-2-ium-2-yl)-5-methoxyphenyl]-5-methoxyphenyl]-3,5-diphenyltetrazol-2-ium;dichloride](/img/structure/B8234533.png)
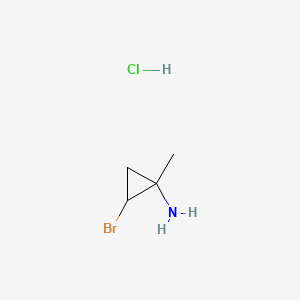
![2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B8234553.png)
